molecular formula C10H9BrN2O B1177899 EPO 60 CAS No. 142443-98-9

EPO 60

货号: B1177899
CAS 编号: 142443-98-9
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

EPO 60, also known as this compound, is a useful research compound. Its molecular formula is C10H9BrN2O. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Treatment of Anemia

EPO is primarily used in the management of anemia, especially in patients with chronic kidney disease (CKD) and cancer. Recombinant forms of EPO, such as epoetin alfa and darbepoetin alfa, have been shown to effectively increase hemoglobin levels and reduce the need for blood transfusions in these populations .

Key Findings:

  • Chronic Kidney Disease: EPO treatment improves anemia management by stimulating erythropoiesis, leading to increased red blood cell production .
  • Cancer Patients: EPO has been beneficial in treating anemia related to chemotherapy, enhancing quality of life by alleviating fatigue and improving exercise capacity .

Performance Enhancement in Sports

EPO has gained notoriety in sports for its potential to enhance athletic performance by increasing oxygen delivery to muscles through elevated red blood cell counts. However, the ethical implications and health risks associated with EPO doping have led to stringent regulations in competitive sports .

Case Study:

  • A study on cyclists revealed that while EPO could theoretically improve endurance by increasing hematocrit levels, evidence supporting its efficacy remains inconclusive due to potential side effects and health risks associated with its misuse .

Metabolic Regulation

Recent research indicates that EPO also plays a role beyond erythropoiesis; it influences energy metabolism and fat distribution. Studies have shown that elevated levels of EPO can lead to significant changes in glucose metabolism and fat mass reduction .

Key Findings:

  • Glucose Tolerance: In animal models, increased EPO levels improved glucose tolerance and reduced body fat mass without affecting lean mass, suggesting a potential therapeutic role for metabolic disorders such as obesity .
  • Browning of Adipose Tissue: EPO treatment has been linked to the promotion of brown adipose tissue characteristics, which enhances energy expenditure and may aid in weight management strategies .

Pharmacological Developments

The pharmacokinetics of EPO formulations have been enhanced through various modifications aimed at prolonging their half-life and improving their efficacy. For instance, PEGylation (the attachment of polyethylene glycol) has been utilized to create longer-lasting EPO variants like CERA (Continuous Erythropoiesis Receptor Activator), which significantly extends the duration of action compared to traditional formulations .

EPO Formulation Half-Life Administration Route Indications
Epoetin alfa4-9 hoursIV/SubcutaneousCKD, Cancer
Darbepoetin alfa24-26 hoursIV/SubcutaneousCKD, Cancer
CERA6 daysIVCKD

Safety and Side Effects

While EPO treatments are generally well-tolerated, potential side effects include hypertension, thromboembolism, and increased risk of cardiovascular events if not monitored properly. The use of EPO must be carefully managed to mitigate these risks, particularly in populations with pre-existing conditions .

常见问题

Basic Research Questions

Q. What experimental models are commonly used to study the neuroprotective effects of EPO, such as EPO 60, in prenatal brain injury?

Answer: The transient systemic hypoxia-ischemia (TSHI) model is widely utilized. In this model, uterine arteries in pregnant rodents are clamped for 60 minutes at embryonic day 18 (E18), inducing hypoxia-ischemia . Postnatal outcomes, such as hippocampal KCC2 expression deficits, are measured using immunohistochemistry and Western blotting. Sham controls (laparotomy without clamping) are critical for isolating hypoxia-specific effects. Researchers should standardize hypoxia duration, anesthesia protocols, and postnatal outcome timelines (e.g., measuring KCC2 at postnatal day 7) to ensure reproducibility .

Q. How is EPO dosage optimized in preclinical studies to balance efficacy and safety?

Answer: Dosage depends on the model and outcome metrics. For neonatal neuroprotection, studies often use 1,000–5,000 IU/kg of recombinant human EPO (r-Hu-EPO) administered intraperitoneally. Dose-response curves and pharmacokinetic studies (e.g., serum half-life, blood-brain barrier penetration) are essential. For example, systemic r-Hu-EPO administered within 6 hours post-injury showed a 50–75% reduction in brain damage in rodent ischemia models . Toxicity screening, including vascular integrity assessments (e.g., endothelial cell markers), is recommended to mitigate risks identified in studies linking high EPO doses to vascular complications .

Q. What methodologies are used to quantify EPO and its biomarkers in biological samples?

Answer: ELISA kits (e.g., Invitrogen’s Epo ELISA) are standard for measuring soluble EPO levels in serum or tissue homogenates . For cellular biomarkers like KCC2, Western blotting or immunofluorescence with antibodies validated for cross-reactivity (e.g., anti-KCC2 in rodent hippocampal tissue) is preferred . Normalize data to housekeeping proteins (e.g., β-actin) and include positive/negative controls (e.g., sham-operated animals).

Advanced Research Questions

Q. How can researchers reconcile contradictions between EPO’s neuroprotective benefits and its vascular risks?

Answer: Contradictions arise from differential dose-dependent effects and tissue-specific responses. For example, while this compound mitigates KCC2 loss in the hippocampus , prolonged high-dose EPO exacerbates cerebrovascular dysfunction . To address this:

  • Conduct dose-escalation studies with endpoints for both neuroprotection (e.g., KCC2 levels) and vascular health (e.g., blood-brain barrier permeability assays).
  • Use conditional knockout models to isolate EPO receptor (EPOR) signaling pathways in neuronal vs. endothelial cells .
  • Apply longitudinal monitoring (e.g., MRI for vascular integrity) in preclinical trials .

Q. What statistical approaches are robust for analyzing sex-specific differences in EPO metabolism?

Answer: In rodent studies, aging female rats show increased basal EPO secretion and metabolic clearance rates (MCR) compared to males . Use ANCOVA to adjust for covariates like age and weight, followed by post-hoc tests (e.g., Duncan’s multiple range test) to compare sex-stratified groups . Power analysis should ensure adequate sample sizes to detect subtle sex differences, often requiring ≥10 animals per group.

Q. How can researchers optimize the TSHI model to study this compound’s translational potential?

Answer: Key considerations include:

  • Hypoxia duration: Adjust clamping time (e.g., 60 vs. 45 minutes) to model varying injury severities .
  • Outcome validation: Combine behavioral assays (e.g., Morris water maze) with molecular metrics (e.g., KCC2, hemoglobin levels) .
  • Clinical relevance: Compare rodent data with human infant biomarkers (e.g., cerebrospinal fluid EPO levels in preterm infants) .

Q. Methodological Frameworks

Q. What frameworks guide the formulation of EPO-related research questions?

Answer: Use the P-E/I-C-O framework to structure hypotheses:

  • Population (P): Neonatal Sprague-Dawley rats post-TSHI .
  • Exposure/Intervention (E/I): Systemic r-Hu-EPO at 1,000 IU/kg .
  • Comparison (C): Sham-operated controls or vehicle-treated groups .
  • Outcome (O): Hippocampal KCC2 expression quantified via Western blot . This ensures clarity and alignment with NIH experimental design standards .

Q. How can patent data (e.g., EPO’s PATSTAT) inform research on this compound’s applications?

Answer: PATSTAT provides bibliographic data on EPO-related patents (e.g., neuroprotection claims). Researchers can:

  • Identify trends in EPO formulation patents (e.g., pegylated EPO for extended half-life).
  • Analyze legal status data to avoid infringing existing patents during drug development .

Q. Data Contradiction Analysis

Q. What strategies validate EPO’s dual role in neuroprotection and erythropoiesis?

Answer:

  • Mechanistic studies: Use siRNA to silence EPOR subtypes in neuronal vs. erythroid cells.
  • Biomarker panels: Measure both erythropoietic (e.g., reticulocyte count) and neuroprotective (e.g., BDNF, KCC2) markers in the same model .
  • Meta-analysis: Pool data from preclinical studies to identify dose thresholds where neuroprotection outweighs erythropoietic side effects .

Q. Tables for Key Data

Parameter This compound in TSHI Model Reference
Hypoxia duration60 minutes
EPO dosage1,000–5,000 IU/kg
Primary outcomeKCC2 expression in CA3
Mortality rate (postnatal)23% (TSHI) vs. 0% (sham)

属性

CAS 编号

142443-98-9

分子式

C10H9BrN2O

分子量

0

同义词

EPO 60

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。